Stereochemical Identity: Molecular Weight Differentiation from the (S)-Des-Bromo Analog
The (R)-configuration at the 2-amino position is a defining feature for target engagement studies. A direct comparator is the (S)-des-bromo analog (CAS 1162654-35-4) . The presence of the bromine atom confers a substantial molecular weight difference (Δ 78.90 g/mol) and creates a distinct steric and electronic environment. While specific bioactivity data are absent, the literature firmly establishes that enantiomers of chiral amines can exhibit orders-of-magnitude differences in receptor affinity and enzyme inhibition [1]. Procurement must therefore be stereospecific.
| Evidence Dimension | Molecular Weight & Stereochemistry |
|---|---|
| Target Compound Data | Molecular Weight: 319.63 g/mol; (R)-configuration |
| Comparator Or Baseline | (S)-des-bromo analog (CAS 1162654-35-4): Molecular Weight 240.73 g/mol; (S)-configuration |
| Quantified Difference | Δ Molecular Weight = 78.90 g/mol |
| Conditions | Comparison of vendor-supplied physical constants (Santa Cruz Biotechnology and BOC Sciences product pages). |
Why This Matters
Ensures the correct enantiomer is purchased for stereosensitive assays, avoiding the common pitfall of using a cheaper, non-specific analog that would yield irrelevant biological results.
- [1] Caldwell, J. (1996). Importance of chirality in drug development and safety. Journal of Human Hypertension, 10(Suppl 1), S7-10. PMID: 14770198. View Source
